Ethyl bromoacetate-13C2

説明

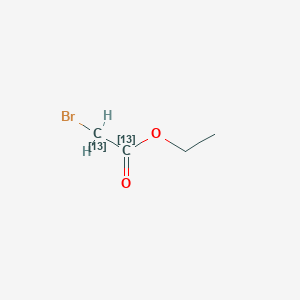

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJJMRNHATNKG-CQDYUVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447589 | |

| Record name | Ethyl bromoacetate-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61898-49-5 | |

| Record name | Ethyl bromoacetate-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromoacetate-(13)C(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl bromoacetate-13C2: Principles and Applications in Advanced Research

Introduction: The Power of Seeing the Unseen with Stable Isotopes

In the landscape of modern molecular research, the ability to quantify dynamic changes in biological systems is paramount. From tracking the subtle shifts in protein expression that signify disease to mapping the intricate metabolic pathways of a new drug candidate, precision is key. Stable Isotope Labeling (SIL) has emerged as a cornerstone technique, allowing researchers to introduce "heavy", non-radioactive isotopes into molecules to serve as tracers and quantitative markers.[1][2] This guide focuses on a particularly versatile tool in the SIL arsenal: Ethyl bromoacetate-13C2 .

Ethyl bromoacetate is a well-established alkylating agent, a chemical that readily forms covalent bonds with nucleophilic functional groups.[3][4] Its isotopically labeled counterpart, this compound, replaces two standard carbon-12 (¹²C) atoms with their heavier carbon-13 (¹³C) isotopes. While chemically identical to the unlabeled ("light") version, this mass difference makes it distinguishable by a mass spectrometer. This simple yet profound principle unlocks powerful methodologies for precise, relative quantification in complex biological samples, transforming the mass spectrometer from a tool of mere identification into an instrument of exacting measurement.

This guide provides an in-depth exploration of this compound, from its fundamental properties to its primary applications in quantitative proteomics and drug development, offering both the theoretical underpinnings and practical, field-proven protocols for its successful implementation.

Physicochemical Properties: The Foundation of Functionality

The utility of this compound is rooted in its predictable chemical behavior and its distinct mass signature. The key difference between the labeled and unlabeled compound is the mass shift, which is the basis for its use in quantitative mass spectrometry.

| Property | Ethyl bromoacetate (Unlabeled) | This compound (Labeled) | Data Source(s) |

| Chemical Formula | C₄H₇BrO₂ | ¹³C₂¹²C₂H₇BrO₂ | [3][5] |

| Linear Formula | BrCH₂COOC₂H₅ | Br¹³CH₂¹³COOC₂H₅ | [5] |

| Molar Mass | ~167.00 g/mol | ~168.99 g/mol | [3][6] |

| Mass Shift | N/A | +2 Da | [5] |

| Appearance | Colorless to yellow liquid | Colorless to yellow liquid | [3][4] |

| Boiling Point | ~158-159 °C | ~159 °C | [3][5] |

| Density | ~1.51 g/cm³ | ~1.524 g/mL at 25 °C | [3][5] |

| Isotopic Purity | N/A | Typically >98 atom % ¹³C | [5][6] |

| Solubility | Insoluble in water; soluble in acetone, ethanol, ether, benzene.[4] | Insoluble in water; soluble in acetone, ethanol, ether, benzene. | [4] |

Chemical Reactivity: The Alkylating Engine

Ethyl bromoacetate is a potent electrophile, making it an effective alkylating agent. Its reactivity is centered on the carbon atom bonded to the bromine. This carbon is susceptible to nucleophilic attack, leading to the displacement of the bromide ion—a good leaving group—in a classic Sₙ2 reaction.

The synthesis of the labeled compound follows established organic chemistry principles, typically involving the sulfuric acid-catalyzed esterification of ¹³C-labeled bromoacetic acid with ethanol.[7][8]

The most critical aspect of its reactivity for research applications is its high affinity for sulfhydryl groups (-SH) found in the side chains of cysteine residues in proteins.[7] While it can react with other nucleophilic groups (e.g., the amino groups of lysine or histidine), the reaction with cysteine's thiol is significantly more rapid and efficient under controlled pH conditions. This specificity is the cornerstone of its primary application in proteomics.

Caption: Sₙ2 reaction of Ethyl bromoacetate-¹³C₂ with a cysteine residue.

Core Application: Differential Cysteine Labeling for Quantitative Proteomics

The most powerful and widespread use of this compound is in quantitative mass spectrometry-based proteomics. The goal is to compare the abundance of thousands of proteins between two or more states (e.g., healthy vs. disease, untreated vs. drug-treated).

The Causality Behind the Workflow: The native structure of proteins often contains disulfide bonds (S-S) between cysteine residues. For effective protein analysis, these bonds must be broken (a process called reduction) to linearize the protein.[9] However, the resulting free thiols (-SH) are highly reactive and can re-form disulfide bonds, leading to experimental artifacts. To prevent this, they are "capped" through alkylation.[10][11] This necessary step provides a perfect opportunity for isotopic labeling. By using "light" (unlabeled) Ethyl bromoacetate on the control sample and "heavy" (¹³C₂-labeled) reagent on the experimental sample, every cysteine-containing peptide becomes a quantitative reporter of its parent protein's abundance.

Caption: Workflow for quantitative proteomics using differential alkylation.

When analyzed by mass spectrometry, a cysteine-containing peptide from the control sample and its counterpart from the treated sample will co-elute during liquid chromatography and enter the mass spectrometer together. Because they are chemically identical, their ionization efficiency is the same. However, they will appear as a pair of peaks in the mass spectrum, separated by exactly 2 Da. The ratio of the intensities of these two peaks provides a direct and accurate measure of the relative abundance of that peptide between the two original samples.

Caption: Simplified mass spectrum showing a light/heavy peptide pair.

Protocol: Differential Cysteine Alkylation for Quantitative Proteomics

This protocol provides a self-validating system for robust and reproducible results. The causality for each step is explained to ensure a deep understanding of the process.

A. Materials and Reagents

-

Lysis Buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT), 500 mM stock in water

-

Ethyl bromoacetate ("Light"), 500 mM stock in acetonitrile

-

This compound ("Heavy"), 500 mM stock in acetonitrile

-

Acetonitrile (ACN)

-

Trypsin, sequencing grade

-

Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

-

Formic Acid (FA)

B. Step-by-Step Methodology

-

Protein Extraction & Quantification:

-

Lyse cell pellets or tissue from control and treated samples separately in Lysis Buffer.

-

Quantify the protein concentration of each lysate using a compatible assay (e.g., BCA assay). This is a critical step to ensure equal amounts of protein are compared.

-

-

Reduction:

-

In separate tubes, take an equal amount of protein from the control and treated lysates (e.g., 100 µg).

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour.

-

Causality: This step cleaves all disulfide bonds, exposing the cysteine thiols for alkylation.

-

-

Differential Alkylation:

-

Cool samples to room temperature.

-

To the control sample , add "Light" Ethyl bromoacetate to a final concentration of 25 mM.

-

To the treated sample , add "Heavy" this compound to a final concentration of 25 mM.

-

Incubate both samples in the dark for 30 minutes at room temperature.

-

Causality: This covalently modifies the reduced thiols, preventing re-oxidation and encoding each sample with a unique mass tag. Performing this in the dark is crucial as haloacetyl compounds can be light-sensitive.[9]

-

-

Quenching and Sample Combination:

-

Quench the alkylation reaction by adding DTT to a final concentration of 10 mM to both tubes to react with any excess alkylating agent.

-

Combine the "Light"-labeled control sample and the "Heavy"-labeled treated sample into a single tube.

-

Causality: Combining the samples at this stage minimizes downstream sources of technical variability. From this point on, both samples are processed identically, ensuring that any observed differences are biological, not procedural.

-

-

Buffer Exchange and Digestion:

-

Dilute the combined sample at least 8-fold with Digestion Buffer to reduce the urea concentration to below 1 M.

-

Causality: High concentrations of urea will denature and inactivate trypsin.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

Causality: Trypsin cleaves the proteins into smaller peptides, which are amenable to analysis by mass spectrometry.

-

-

Sample Cleanup and LC-MS/MS Analysis:

-

Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

-

Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Broader Applications in Drug Development

While its primary use is in proteomics, the principles behind using this compound extend to other areas of drug discovery and development.

-

Metabolic Pathway Analysis: Stable isotopes are fundamental to tracing metabolic pathways.[12][13][14] this compound can be used to derivatize specific thiol-containing metabolites, enabling their detection and quantification in complex biological fluids.

-

ADME Studies: In drug development, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical.[15][16] A ¹³C-labeled version of a drug candidate can be synthesized using this compound as a starting reagent. This labeled drug can then be used as an internal standard for the highly accurate quantification of the unlabeled drug in biological samples during pharmacokinetic studies.[13] The co-elution of the labeled standard and the unlabeled analyte corrects for variations in sample extraction and instrument response, providing exceptionally reliable data.

Conclusion

This compound is more than just a chemical reagent; it is a key that unlocks a quantitative dimension in mass spectrometry. Its utility is grounded in the fundamental principles of stable isotope labeling and its specific, high-efficiency reaction with cysteine residues. For researchers in proteomics, it provides a robust and reliable method for determining relative protein abundance, offering crucial insights into the cellular mechanisms of health and disease. For drug development professionals, its role as a labeled building block aids in the rigorous pharmacokinetic analyses required for advancing new therapies. By understanding the causality behind its application and adhering to validated protocols, scientists can leverage this compound to achieve data of the highest accuracy and integrity.

References

-

Ataman Kimya. ETHYL BROMOACETATE. [Link]

-

National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

-

Wikipedia. Ethyl bromoacetate. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. [Link]

-

Li, Y., et al. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. [Link]

-

Karelin, A. A., & Ivanov, M. V. (2021). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]

-

Rauniyar, N. (2021). Chemical isotope labeling for quantitative proteomics. Journal of Proteome Research. [Link]

-

Gevaert, K., & Vandekerckhove, J. (2008). Stable isotopic labeling in proteomics. Proteomics. [Link]

-

He, L., & Tang, Y. J. (2018). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Channeling. Methods in Molecular Biology. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Student Theses Faculty of Science and Engineering. (2020). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. [Link]

-

Kalgutkar, A. S., & Mutlib, A. E. (2009). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]

-

Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. [Link]

-

Zhang, Z., et al. (2021). The Isotopic Ac-IP Tag Enables Multiplexed Proteome Quantification in Data-Independent Acquisition Mode. Analytical Chemistry. [Link]

-

Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology. [Link]

-

Yin, M. C., et al. (2020). s-Ethyl cysteine, an amino acid derivative, attenuated cisplatin induced nephrotoxicity. Amino Acids. [Link]

-

Eurisotop. (n.d.). Stable Isotope Labeling in Proteomics. [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. [Link]

-

ResearchGate. (2025). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]

-

Starke, D. W., et al. (2017). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology. [Link]

-

bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 13C 99atom 61898-49-5 [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ETHYL BROMOACETATE-2-13C synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metsol.com [metsol.com]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

Physical and chemical properties of Ethyl bromoacetate-13C2.

An In-Depth Technical Guide to Ethyl bromoacetate-¹³C₂

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Isotopic Labeling

Ethyl bromoacetate-¹³C₂ is a stable isotope-labeled analog of ethyl bromoacetate, a versatile reagent in organic synthesis. The strategic incorporation of two carbon-13 isotopes into the acetate backbone (Br¹³CH₂¹³COOC₂H₅) transforms this simple alkylating agent into a powerful tool for researchers in drug development and mechanistic chemistry. The ¹³C label serves as a spectroscopic probe, allowing scientists to trace the molecule's fate in complex biological systems and chemical reactions with remarkable precision using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the core physical and chemical properties of Ethyl bromoacetate-¹³C₂, its synthesis, analytical characterization, and key applications, offering field-proven insights for professionals in the chemical and biomedical sciences.

Physicochemical Properties

The introduction of two ¹³C atoms slightly alters the physical properties of ethyl bromoacetate compared to its natural abundance counterpart. These differences, while minor, are critical for accurate experimental design and data interpretation.

General and Physical Properties

The key identifiers and physical constants for Ethyl bromoacetate-¹³C₂ are summarized below. The primary difference from the unlabeled compound is the molecular weight, which directly impacts mass spectrometry analysis. Minor variations in density and boiling point are also observed.[1][2]

| Property | Value (Ethyl bromoacetate-¹³C₂) | Value (Unlabeled Ethyl bromoacetate) |

| Chemical Formula | Br¹³CH₂¹³COOC₂H₅ | BrCH₂COOC₂H₅ |

| CAS Number | 61898-49-5[2][3][4] | 105-36-2 |

| Molecular Weight | 168.99 g/mol [3][4] | 167.00 g/mol [5] |

| Appearance | Clear, colorless liquid | Clear, colorless to light-yellow liquid[5] |

| Odor | Pungent, fruity | Pungent, fruity |

| Density | 1.524 g/mL at 25 °C[2] | 1.506 g/mL at 25 °C |

| Boiling Point | 159 °C (lit.)[2] | 158-159 °C (lit.) |

| Flash Point | 47 °C (117-118 °F)[2] | 47-48 °C |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, acetone.[5] | Insoluble in water; soluble in alcohol, ether, benzene, acetone.[5] |

| Refractive Index (n²⁰/D) | ~1.453[2] | ~1.451 |

Chemical Reactivity and Stability

Ethyl bromoacetate-¹³C₂ exhibits the same chemical reactivity as its unlabeled form. It is a potent electrophile and alkylating agent due to the presence of the bromine atom alpha to the carbonyl group.[3][5]

-

Stability : The compound is stable under recommended storage conditions (room temperature, protected from light and moisture).[3][4] It is combustible and can be partially decomposed by water.

-

Incompatible Materials : Avoid strong oxidizing agents, strong acids, and water.[5]

-

Hazardous Decomposition : When heated to decomposition, it emits highly toxic fumes of hydrogen bromide.[5]

-

Key Reactions : Its primary utility lies in its function as an alkylating agent for nucleophiles, particularly carbanions, amines, and thiols. It is famously used in the Reformatsky reaction to form β-hydroxy esters.[6]

Synthesis and Purification

The synthesis of Ethyl bromoacetate-¹³C₂ is a well-established, two-step process that begins with ¹³C₂-labeled acetic acid. The causality behind this pathway is clear: it provides a high-yield, direct route to the target molecule while ensuring the isotopic labels are retained in the desired positions.

Synthesis Workflow

The synthesis proceeds via the bromination of ¹³C₂-acetic acid to form ¹³C₂-bromoacetic acid, followed by a Fischer esterification with ethanol.

Caption: General synthesis and purification workflow for Ethyl bromoacetate-¹³C₂.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the unlabeled compound.[7][8][9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of Bromoacetic Acid-¹³C₂

-

Apparatus Setup : Equip a round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer. The starting material, Acetic acid-¹³C₂, is commercially available from stable isotope suppliers.

-

Reaction Initiation : To the flask, add Acetic acid-¹³C₂ and a catalytic amount of red phosphorus. Heat the mixture to boiling.

-

Scientific Rationale: This is a Hell-Volhard-Zelinsky reaction. Phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ, which is the true catalyst that converts the carboxylic acid to an acyl bromide, facilitating alpha-bromination.

-

-

Bromination : Add bromine dropwise from the dropping funnel at a rate that maintains a gentle reflux and allows the red-brown color of bromine to dissipate before the next addition.

-

Workup : Once the addition is complete and the reaction mixture becomes colorless, cool the flask. Carefully add water to quench any remaining PBr₃. The crude Bromoacetic acid-¹³C₂ is isolated by removing excess water and any unreacted acetic acid via distillation.

Part B: Esterification to Ethyl Bromoacetate-¹³C₂

-

Apparatus Setup : Place the crude Bromoacetic acid-¹³C₂ in a round-bottom flask equipped with a Dean-Stark trap (or similar water separator) and a reflux condenser.[7]

-

Reagent Addition : Add an excess of absolute ethanol and a suitable solvent for azeotropic water removal, such as benzene or toluene. Add a catalytic amount of concentrated sulfuric acid.[7]

-

Scientific Rationale: This is a Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is an equilibrium, so removing the water byproduct via azeotropic distillation drives the reaction to completion, maximizing the yield of the ester.

-

-

Reaction : Heat the mixture to reflux. Water will collect in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue refluxing until no more water is collected.

-

Purification :

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer with water to remove residual sulfuric acid and ethanol, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and purify the final product by fractional distillation under reduced pressure to yield pure Ethyl bromoacetate-¹³C₂.

-

Analytical Characterization and Quality Control

Confirming the identity, chemical purity, and isotopic enrichment of Ethyl bromoacetate-¹³C₂ is paramount. The primary techniques for this are NMR and Mass Spectrometry.

Expected Spectroscopic Data

-

¹³C NMR : The defining feature of the ¹³C NMR spectrum will be two extremely intense signals corresponding to the labeled carbon atoms, which will exhibit a large one-bond ¹³C-¹³C coupling constant (J-coupling). The natural abundance signals from the ethyl group carbons will be comparatively minuscule.

-

Predicted ¹³C Chemical Shifts (vs. TMS) :

-

¹³C=O: ~167 ppm

-

Br-¹³CH₂: ~26 ppm

-

-O-CH₂-: ~62 ppm (natural abundance)

-

-CH₃: ~14 ppm (natural abundance)

-

-

-

¹H NMR : The proton spectrum will be similar to the unlabeled compound, but the signal for the methylene protons adjacent to the bromine (Br-CH₂-) will appear as a doublet due to coupling with the adjacent ¹³C nucleus.

-

Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) will be shifted by +2 mass units compared to the unlabeled compound. The isotopic cluster for the molecular ion will be distinctive due to the presence of both bromine (⁷⁹Br and ⁸¹Br isotopes) and the two ¹³C atoms.

-

Expected Molecular Ion Peaks :

-

[M]⁺ for C₂¹³C₂H₇⁷⁹BrO₂: m/z 168

-

[M+2]⁺ for C₂¹³C₂H₇⁸¹BrO₂: m/z 170

-

-

Protocol for Isotopic Enrichment Analysis

Isotopic enrichment is defined as the average enrichment for each labeled atom position.[10] For a product specified as "99 atom % ¹³C", each of the two labeled carbon positions has a 99% probability of being ¹³C.[10][11] This can be verified using high-resolution mass spectrometry (HR-MS) or NMR.

Method 1: High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation : Prepare a dilute solution of Ethyl bromoacetate-¹³C₂ in a suitable volatile solvent (e.g., acetonitrile).

-

Data Acquisition : Acquire a full-scan, high-resolution mass spectrum in a suitable ionization mode (e.g., ESI or EI). Ensure the mass resolution is sufficient to resolve the isotopic peaks clearly.

-

Data Analysis :

-

Identify the isotopic cluster for the molecular ion.

-

Extract the ion chromatograms for the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) species.

-

Integrate the peak areas for each species.

-

Calculate the percent enrichment using the relative intensities of the peaks, correcting for the natural abundance of other isotopes (e.g., ¹³C in the ethyl group, ²H, ¹⁷O, ¹⁸O). The isotopic purity is calculated from the ratio of the intensity of the M+2 peak to the sum of intensities of the M, M+1, and M+2 peaks.[12]

-

Method 2: ¹³C NMR Spectroscopy

-

Sample Preparation : Prepare a concentrated solution of the compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition : Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Data Analysis :

-

Integrate the signals for the two enriched carbons (at ~167 and ~26 ppm).

-

Integrate the signals for the natural abundance ethyl group carbons (at ~62 and ~14 ppm).

-

The ratio of the integrals of the enriched carbons to the natural abundance carbons, after accounting for the number of nuclei, provides a measure of the isotopic enrichment.[13][14]

-

Applications in Research and Development

The utility of Ethyl bromoacetate-¹³C₂ stems from its ability to act as a tracer in chemical and biological processes.

Mechanistic Studies: The Reformatsky Reaction

Ethyl bromoacetate is a classic reagent in the Reformatsky reaction, which forms a β-hydroxy ester by reacting an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[6][15][16][17] Using the ¹³C₂-labeled version allows researchers to unambiguously track the carbon backbone of the ester as it incorporates into the final product.

Caption: Tracing the ¹³C₂ backbone in the Reformatsky reaction mechanism.

By analyzing the final product with ¹³C NMR, one can confirm the connectivity and integrity of the added acetate unit, providing definitive proof of the reaction pathway. This is invaluable for studying reaction kinetics, identifying side products, and optimizing conditions for complex molecule synthesis.

Metabolic Tracing in Drug Development

Stable isotope labeling is a cornerstone of modern metabolic research. While direct studies using Ethyl bromoacetate-¹³C₂ are specific, the principle is broadly applicable. Similar labeled esters, such as hyperpolarized [1,3-¹³C₂]ethyl acetoacetate, have been successfully used as metabolic markers for diagnosing liver cancer.[18]

-

Principle : A ¹³C-labeled substrate is introduced to cells or an organism. Cellular enzymes, such as esterases, metabolize the substrate. The resulting ¹³C-labeled product can be detected and quantified by NMR or MS.

-

Application Insight : In cancer cells, metabolic pathways are often dysregulated. For instance, esterase activity might be significantly higher or lower than in healthy tissue. By monitoring the conversion of a labeled ethyl ester to its corresponding labeled acid, researchers can map metabolic activity in real-time. This provides a functional readout of the cellular state, which can be used for:

-

Diagnostic Imaging : Differentiating cancerous tissue from healthy tissue.[18]

-

Pharmacodynamic Studies : Assessing whether a drug is successfully engaging its target and altering cellular metabolism.

-

Toxicity Screening : Identifying off-target metabolic effects of new drug candidates.

-

Ethyl bromoacetate-¹³C₂ can be used as a versatile intermediate to synthesize more complex ¹³C-labeled metabolic probes tailored for specific enzymes or pathways.[3][4]

Safety and Handling

Ethyl bromoacetate, in both its labeled and unlabeled forms, is a hazardous chemical and must be handled with extreme care.

-

Primary Hazards : It is highly toxic if swallowed, inhaled, or absorbed through the skin.[5] It is also a lachrymator, meaning it causes severe eye irritation and tearing.

-

Personal Protective Equipment (PPE) : Always use in a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Handling : Avoid all contact with skin, eyes, and clothing.[5] Do not breathe vapors. Keep away from heat, sparks, and open flames.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep locked up or in an area accessible only to qualified personnel.

Conclusion

Ethyl bromoacetate-¹³C₂ is more than just a heavy version of a classic reagent; it is a precision tool that enables researchers to ask and answer complex questions in organic synthesis and metabolic science. Its physical and chemical properties are well-defined, and its synthesis is straightforward from commercially available labeled precursors. By leveraging the power of its isotopic labels, scientists can elucidate reaction mechanisms, trace metabolic pathways, and develop novel diagnostic and therapeutic agents, thereby accelerating innovation in drug discovery and development.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

-

Chemsrc. (2025). Ethyl bromoacetate-¹³C₂ | CAS#:61898-49-5. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Hoang, T. K. V., et al. (2010). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. ResearchGate. Retrieved from [Link]

-

Jensen, P. R., et al. (2015). Hyperpolarized [1,3-¹³C₂]Ethyl Acetoacetate Is a Novel Diagnostic Metabolic Marker of Liver Cancer. International Journal of Cancer, 136(4), E117-26. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl bromoacetate. Coll. Vol. 1, p. 251 (1941); Vol. 3, p.37 (1923). Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- Google Patents. (2010). CN101891615A - Method for synthesizing bromoethyl acetate.

-

Nguyen, D. T., & Hoang, T. K. V. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-β-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. Sciforum. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). The Reformatsky Reaction Mechanism. YouTube. Retrieved from [Link]

-

Lewis, I. A., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4352–4356. Retrieved from [Link]

-

Sswat, M., et al. (2024). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of ethyl bromoacetate. Retrieved from [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). Ethyl bromoacetate-¹³C₂, 99 at | 283800-250MG | SIGMA-ALDRICH. Retrieved from [Link]

-

Bojarska, E., et al. (2025). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. ResearchGate. Retrieved from [Link]

-

Lim, H. J., et al. (n.d.). Sonochemical Reformatsky Reaction Using Indium. SciSpace. Retrieved from [Link]

-

Patel, K., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Protein isotopic enrichment for NMR studies. (n.d.). SlideShare. Retrieved from [Link]

Sources

- 1. Ethyl bromoacetate(105-36-2) 13C NMR spectrum [chemicalbook.com]

- 2. Ethyl bromoacetate-13C2 | CAS#:61898-49-5 | Chemsrc [chemsrc.com]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. ckisotopes.com [ckisotopes.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epic.awi.de [epic.awi.de]

- 15. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 16. youtube.com [youtube.com]

- 17. Reformatsky Reaction [organic-chemistry.org]

- 18. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis and Purification of Ethyl bromoacetate-¹³C₂ for Laboratory Applications

This guide provides a detailed, in-depth exploration of the synthesis and purification of Ethyl bromoacetate-¹³C₂, a critical isotopically labeled building block in synthetic organic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of steps to offer a comprehensive understanding of the underlying chemical principles, practical considerations, and validation techniques that ensure the production of high-purity material for exacting research needs. We will delve into the strategic choices behind the synthetic route, the nuances of the purification process, and the analytical methods required to certify the final product's identity and isotopic enrichment.

Introduction: The Significance of Isotopic Labeling

Stable isotope labeling, particularly with ¹³C, is an indispensable tool in modern chemical and biomedical research. The introduction of a ¹³C-labeled moiety, such as the acetate backbone in Ethyl bromoacetate-¹³C₂, allows for the unambiguous tracking of molecules through complex biological pathways and chemical transformations. This is primarily achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where the ¹³C nucleus provides a distinct signal, enabling detailed mechanistic studies, metabolic flux analysis, and the quantification of drug metabolites. Ethyl bromoacetate, as a versatile alkylating agent, becomes a powerful probe when isotopically labeled, facilitating the synthesis of a wide array of labeled compounds for advanced research applications.[1][2]

Synthetic Strategy: A Two-Step Approach to ¹³C₂-Labeling

The synthesis of Ethyl bromoacetate-¹³C₂ is most efficiently accomplished through a two-step process, starting from commercially available ¹³C₂-labeled acetic acid. This strategy ensures the precise incorporation of the isotopic label into the core acetate structure. The subsequent steps involve a Fischer esterification followed by an alpha-bromination.

Step 1: Fischer Esterification of Acetic Acid-¹³C₂

The initial step involves the conversion of Acetic Acid-¹³C₂ to Ethyl acetate-¹³C₂. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]

Mechanism and Rationale: The reaction proceeds by protonation of the carbonyl oxygen of the acetic acid by a strong acid catalyst, typically sulfuric acid.[4] This protonation activates the carbonyl carbon towards nucleophilic attack by the ethanol. Subsequent proton transfers and the elimination of a water molecule yield the ethyl ester. The use of an excess of ethanol can help to drive the equilibrium towards the product side, maximizing the yield.[5][6][7]

Caption: Fischer Esterification Mechanism.

Step 2: Alpha-Bromination of Ethyl Acetate-¹³C₂

The second step is the selective bromination of the alpha-carbon of the newly synthesized Ethyl acetate-¹³C₂. This reaction is typically carried out under acidic conditions.

Mechanism and Rationale: The acid-catalyzed bromination of esters proceeds through an enol intermediate.[8] The acid catalyst promotes the formation of the enol tautomer of the ethyl acetate. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation yields the alpha-bromo ester and hydrogen bromide. Acetic acid is a common solvent for this reaction.[8]

Caption: Alpha-Bromination Mechanism.

Detailed Experimental Protocols

Safety Precautions: Ethyl bromoacetate is a lachrymator and is toxic.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Bromine is highly corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of Ethyl Acetate-¹³C₂

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Acetic Acid-¹³C₂ (1.0 eq), absolute ethanol (5.0 eq), and concentrated sulfuric acid (0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Add the solution portion-wise until the cessation of gas evolution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude Ethyl acetate-¹³C₂.

Protocol 2: Synthesis of Ethyl bromoacetate-¹³C₂

-

Reaction Setup: To a solution of the crude Ethyl acetate-¹³C₂ (1.0 eq) in glacial acetic acid, add red phosphorus (catalytic amount) and bromine (1.1 eq) dropwise at room temperature. An alternative method involves the direct bromination of acetic acid to form bromoacetic acid, which is then esterified.[9]

-

Reaction: Stir the mixture at 60-70 °C for 8-12 hours. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification of Ethyl bromoacetate-¹³C₂

The crude Ethyl bromoacetate-¹³C₂ is typically purified by fractional distillation under reduced pressure.[10] This is a critical step to remove any unreacted starting materials, byproducts, and the acetic acid solvent.

Protocol 3: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

-

Distillation: Heat the crude product in the distillation flask. Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of unlabeled Ethyl bromoacetate is approximately 159 °C at atmospheric pressure.[11]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

| Property | Value |

| Molecular Formula | Br¹³C₂H₅O₂ |

| Molecular Weight | ~169.00 g/mol |

| Boiling Point | 159 °C (unlabeled)[11] |

| Density | 1.524 g/mL at 25 °C (unlabeled)[11] |

¹H NMR Spectroscopy: The ¹H NMR spectrum should show a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the alpha-protons. The integration of these signals should be in a 3:2:2 ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is the most direct method to confirm the isotopic labeling. For Ethyl bromoacetate-¹³C₂, two distinct signals will be observed in the ¹³C spectrum, corresponding to the two labeled carbon atoms. The chemical shifts will be influenced by the neighboring bromine and oxygen atoms.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the labeled compound. The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) and the M+2 peak due to the two ¹³C atoms.

Conclusion

The synthesis and purification of Ethyl bromoacetate-¹³C₂ require careful execution of a multi-step process. The Fischer esterification of Acetic Acid-¹³C₂ followed by alpha-bromination provides a reliable route to this valuable isotopically labeled compound. Meticulous purification by fractional distillation and thorough analytical characterization are paramount to ensure the high purity and isotopic integrity required for its intended applications in advanced scientific research.

References

-

Organic Syntheses Procedure, Ethyl bromoacetate. Available from: [Link]

-

Ataman Kimya, ETHYL BROMOACETATE. Available from: [Link]

-

Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Available from: [Link]

- Google Patents, CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.

-

Wikipedia, Ethyl bromoacetate. Available from: [Link]

-

Master Organic Chemistry, Fischer Esterification. Available from: [Link]

- Google Patents, CN102424652B - High selectivity synthetic method for alpha-bromo ethyl acetate.

-

University of Missouri–St. Louis, The Fischer Esterification. Available from: [Link]

-

Doc Brown's Chemistry, C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. Available from: [Link]

-

The Organic Chemistry Tutor, Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available from: [Link]

-

Wikipedia, Fischer–Speier esterification. Available from: [Link]

-

Chemistry LibreTexts, Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

-

Chemistry LibreTexts, Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

Leah4sci, Fischer Esterification mechanism-Organic Chemistry. Available from: [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. 溴乙酸乙酯-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Storage and Stability of Ethyl bromoacetate-13C2

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Ethyl bromoacetate-13C2 is a crucial isotopically labeled building block in pharmaceutical research and development, particularly in mechanistic and metabolic studies.[1] Its utility, however, is intrinsically linked to its chemical purity and stability. This in-depth technical guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of this compound. By elucidating the fundamental principles of its chemical stability, potential degradation pathways, and robust analytical methodologies for purity verification, this guide aims to equip researchers with the necessary knowledge to ensure the integrity of their studies and the quality of their results.

Introduction: The Significance of Isotopic Labeling and the Need for Stability

Stable isotope labeling is a powerful tool in drug discovery and development, enabling the elucidation of metabolic pathways, reaction mechanisms, and pharmacokinetic profiles of new chemical entities.[1] this compound, with its two carbon-13 atoms, serves as a versatile precursor in the synthesis of more complex labeled molecules.[2] The presence of the 13C isotope allows for non-radioactive tracing and detailed structural analysis through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

However, the chemical reactivity of ethyl bromoacetate, an alpha-halo ester, necessitates stringent storage and handling protocols to prevent degradation.[2] The introduction of impurities can lead to erroneous experimental results, compromise the synthesis of the target labeled compound, and in the context of drug development, raise safety concerns. This guide provides a scientifically grounded framework for maintaining the stability and purity of this compound.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is paramount to comprehending its stability profile. The properties of the 13C-labeled compound are essentially identical to its unlabeled counterpart for the purposes of storage and handling.

| Property | Value | Source |

| Chemical Formula | Br¹³CH₂¹³COOCH₂CH₃ | |

| Molecular Weight | 168.99 g/mol | |

| Appearance | Clear, colorless to light-yellow liquid | [2][3] |

| Odor | Pungent, fruity | [2] |

| Boiling Point | 158-159 °C | [2] |

| Density | ~1.506 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and acetone.[2] | |

| Flash Point | 47 °C (117 °F) | [2] |

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling guidelines, which are designed to mitigate the primary degradation pathways.

Optimal Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] A refrigerated environment (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation reactions.

-

Inert Atmosphere: While not always mandatory for short-term storage, for long-term preservation and to prevent moisture ingress, storing under an inert atmosphere, such as argon or nitrogen, is a best practice.

-

Protection from Light: Store in a light-resistant container to prevent potential photolytic degradation.

-

Moisture Control: The compound is susceptible to hydrolysis.[4] Therefore, it is critical to store it in a tightly sealed container in a dry environment.

Safe Handling Procedures

Ethyl bromoacetate is a lachrymator and is toxic by inhalation, ingestion, and skin absorption.[2] Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with the following:

-

Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.

-

Oxidizing Agents: May lead to vigorous and potentially explosive reactions.

-

Reducing Agents: Can react with the alkyl halide functionality.

-

Water and Steam: Reacts to produce toxic and corrosive fumes, primarily hydrogen bromide, and initiates hydrolysis of the ester.[5]

Understanding the Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the ester and the carbon-bromine bond. The primary degradation pathway of concern is hydrolysis.

Hydrolysis: The Primary Degradation Pathway

Hydrolysis is the cleavage of the ester bond by reaction with water, which can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction yields bromoacetic acid-13C2 and ethanol.[6]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This irreversible reaction produces the salt of bromoacetic acid-13C2 and ethanol.[7]

The products of hydrolysis are bromoacetic acid (or its salt) and ethanol.[6][7] The formation of these impurities can be readily monitored by the analytical techniques discussed in the following section.

Caption: Primary degradation pathways of this compound via hydrolysis.

Impact of 13C Labeling on Stability

For stable isotopes like 13C, the kinetic isotope effect on the rates of chemical reactions is generally negligible, especially for heavier atoms.[8] Therefore, it is scientifically reasonable to assume that the stability profile and degradation kinetics of this compound are identical to its unlabeled analog.

Analytical Methodologies for Stability and Purity Assessment

A robust analytical method is essential for assessing the purity of this compound upon receipt and over time. A stability-indicating method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products, process impurities, and other potential interferents.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like ethyl bromoacetate. It provides both qualitative and quantitative information.

Experimental Protocol: GC-MS for Purity Assessment

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as ethyl acetate or dichloromethane. A typical concentration would be in the range of 100-1000 µg/mL.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This program should be optimized to ensure good separation of the parent compound from any potential impurities.[10]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200 to cover the expected fragment ions of ethyl bromoacetate and its potential degradation products.

-

Source Temperature: 230 °C.[10]

-

-

Data Analysis: The purity can be determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum can be used to confirm the identity of the main peak and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for the detection of impurities. The 13C labeling will result in characteristic splitting patterns in both the ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR for Purity and Identity Confirmation

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis:

-

Acquire a standard proton spectrum.

-

The signals for the protons on the 13C-labeled carbons will appear as doublets due to one-bond ¹H-¹³C coupling. The protons on the adjacent ethyl group will also show coupling to the 13C atoms.

-

The presence of any significant signals that do not correspond to the expected pattern for this compound would indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative measure of purity.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled carbon spectrum.

-

The two labeled carbons will give rise to intense signals at their characteristic chemical shifts.

-

The presence of other carbon signals would indicate impurities.

-

-

Data Analysis: Compare the obtained spectra with a reference spectrum of a pure standard. The absence of significant impurity peaks and the correct integration ratios in the ¹H NMR spectrum are indicative of high purity.

Caption: A logical workflow for the stability assessment of this compound.

Forced Degradation Studies for Method Validation

To develop a truly stability-indicating analytical method, forced degradation (stress testing) studies are essential.[11] These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products. The analytical method is then challenged to separate and quantify the parent compound from these degradants.

Recommended Stress Conditions for this compound:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for a few hours (this reaction is typically fast).

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration.

The stressed samples should then be analyzed by the developed analytical method (e.g., GC-MS or HPLC) to demonstrate its specificity.

Conclusion

The integrity of research involving isotopically labeled compounds is contingent upon their chemical purity and stability. This guide has provided a comprehensive framework for the optimal storage, safe handling, and robust stability assessment of this compound. By understanding its physicochemical properties, being cognizant of its primary degradation pathway through hydrolysis, and implementing validated analytical methods for purity monitoring, researchers can ensure the quality and reliability of this critical reagent in their scientific endeavors. Adherence to these principles will ultimately contribute to the generation of accurate and reproducible data in the fields of drug metabolism, pharmacokinetics, and mechanistic organic chemistry.

References

-

National Center for Biotechnology Information (2024). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link].

-

Reaction scheme for acid hydrolysis and basic hydrolysis of ethyl acetate. (n.d.). ResearchGate. Retrieved from [Link]

- Natelson, S., & Gottfried, S. (1943). ETHYL BROMOACETATE. Organic Syntheses, 23, 37. doi:10.15227/orgsyn.023.0037

-

Thompson, G. N., Pacy, P. J., Ford, G. C., & Halliday, D. (1989). Practical considerations in the use of stable isotope labelled compounds as tracers in clinical studies. Biomedical & environmental mass spectrometry, 18(5), 321–327. [Link]

-

Dong, M. W. (2020, November 2). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. (2025). American Chemical Society.

-

GC × GC contour plots observed for the analysis of ethyl acetate... (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrolysis of Ethyl Acetate. (n.d.). Scribd. Retrieved from [Link]

- Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104.

-

Ethyl bromoacetate. (n.d.). Wikipedia. Retrieved from [Link]

- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2021). SciSpace.

- Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI.

-

ETHYL BROMOACETATE. (n.d.). Ataman Kimya. Retrieved from [Link]

- Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.).

- Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. (n.d.).

- KINETICS OF HYDROLYSIS OF ETHYL ACET

- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024).

- Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. (n.d.). Arabian Journal of Chemistry.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.

- 15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts.

- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). NIH.

- gc-ms analysis of ethyl acet

- Practical Guidelines to 13C-based NMR Metabolomics. (2019). NIST.

-

Stability Indicating Methods. (2018, April 30). YouTube. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 3. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 5. sfu.ca [sfu.ca]

- 6. researchgate.net [researchgate.net]

- 7. vernier.com [vernier.com]

- 8. mdpi.com [mdpi.com]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Ethyl Bromoacetate-13C2 in Modern Organic Synthesis

Introduction: The Strategic Value of Stable Isotope Labeling with a Versatile C2 Synthon

In the landscape of modern drug discovery, metabolic analysis, and mechanistic organic chemistry, the ability to track molecules with precision is paramount. Stable Isotope Labeling (SIL) has emerged as an indispensable tool, offering a non-radioactive method to follow the fate of chemical entities in complex biological and chemical systems. Among the array of labeled reagents, those providing fundamental carbon building blocks are of particular importance. Ethyl bromoacetate-13C2, a versatile two-carbon synthon, offers chemists a powerful tool for introducing a stable, doubly labeled C2 unit into a wide range of organic molecules.[1][2]

This guide provides an in-depth technical overview of the strategic applications of this compound (Br¹³CH₂¹³COOC₂H₅). We will move beyond simple procedural lists to explore the causal chemistry, demonstrating how the ¹³C₂ label provides profound insights into reaction mechanisms and enables the synthesis of critical internal standards for pharmaceutical research.[3] The protocols and insights described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Core Properties and Handling

This compound is commercially available with high isotopic purity, typically 99 atom % ¹³C.[4] Its physical properties are nearly identical to its unlabeled counterpart, allowing for the adaptation of established protocols. However, its value necessitates careful handling and precise reaction stoichiometry to ensure maximal incorporation of the expensive labeled core.

| Property | Value | Source |

| Linear Formula | Br¹³CH₂¹³COOC₂H₅ | [4] |

| Molecular Weight | 168.99 g/mol | [1] |

| Isotopic Purity | 99 atom % ¹³C | [4] |

| Appearance | Colorless to yellow liquid | Sigma-Aldrich |

| Boiling Point | 159 °C (lit.) | [4] |

| Density | 1.524 g/mL at 25 °C | [4] |

| Mass Shift | M+2 | [4] |

Application 1: The Labeled Reformatsky Reaction for Mechanistic Clarity and Metabolite Synthesis

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by metallic zinc.[5][6] The use of this compound transforms this classic reaction into a sophisticated tool for analysis.

The Scientific Rationale

By employing Br¹³CH₂¹³COOC₂H₅, the resulting β-hydroxy ester contains two adjacent ¹³C atoms. This isotopic signature is invaluable for:

-

Mechanistic Verification: In ¹³C NMR spectroscopy, the one-bond coupling (¹J_CC_) between the labeled carbons provides unambiguous evidence that the C-C bond was formed as expected and that the two-carbon unit remained intact throughout the reaction sequence.

-

Quantitative Analysis: The M+2 mass shift in mass spectrometry creates a unique isotopic pattern, allowing the synthesized compound to serve as a perfect internal standard for quantifying its unlabeled analog in complex matrices, such as biological fluids during drug metabolism studies.[3]

Diagram: The Labeled Reformatsky Reaction Mechanism

Sources

- 1. isotope.com [isotope.com]

- 2. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. 溴乙酸乙酯-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Understanding the Mass Shift of Ethyl Bromoacetate-13C2 Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative analysis in biological research, particularly in the field of proteomics.[1] This guide provides a detailed examination of Ethyl bromoacetate-13C2, a chemical labeling reagent designed for the alkylation of specific amino acid residues. We will explore the foundational principles of its induced mass shift, the underlying chemical mechanisms, a comprehensive experimental workflow for its application in quantitative proteomics, and the critical steps for data analysis and interpretation. This document serves as a technical resource, blending theoretical knowledge with practical, field-proven insights to empower researchers in designing and executing robust quantitative experiments.

Section 1: The Principle of Mass Shift with this compound

At the core of quantitative mass spectrometry lies the ability to differentiate between chemically identical molecules from different sample populations. Stable isotope labeling is a powerful technique that achieves this by incorporating heavier, non-radioactive isotopes into one population of molecules, creating a predictable mass difference, or "mass shift," that is readily detectable.[2][3]

Chemical Properties and Isotopic Composition

Ethyl bromoacetate is a versatile alkylating agent used to modify nucleophilic residues, most notably the thiol groups of cysteine amino acids.[4][5] The isotopically labeled variant, this compound, has two specific carbon atoms in its ethyl ester group replaced with the heavy isotope of carbon, ¹³C.[6] This substitution is the source of the quantifiable mass shift.

Calculating the Theoretical Mass Shift

The mass shift is a direct consequence of the mass difference between the common carbon isotope, ¹²C, and the stable heavy isotope, ¹³C.

-

Mass of ¹²C: ~12.0000 Da

-

Mass of ¹³C: ~13.00335 Da

-

Mass Difference per ¹³C atom: ~1.00335 Da

Since this compound contains two ¹³C atoms, the total mass shift it imparts upon a target molecule is:

2 x 1.00335 Da = 2.0067 Da

For practical purposes in most mass spectrometry analyses, this is observed as a +2 Da shift in the precursor mass of the labeled molecule compared to its unlabeled counterpart.

Table 1: Calculation of the Monoisotopic Mass Shift

| Isotope/Compound | Monoisotopic Mass (Da) |

|---|---|

| Carbon-12 (¹²C) | 12.00000 |

| Carbon-13 (¹³C) | 13.00335 |

| Mass Difference (¹³C - ¹²C) | 1.00335 |

| Ethyl bromoacetate (Unlabeled) | ~165.9632 (for ⁷⁹Br) |

| This compound (Labeled) | ~167.9700 (for ⁷⁹Br) |

| Total Mass Shift | ~2.0067 |

The Isotopic Signature of Bromine: A Key Consideration

A critical feature of any bromo-compound is the natural isotopic abundance of bromine itself. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[7][8] This creates a characteristic "M" and "M+2" peak pattern in the mass spectrum for any bromine-containing fragment, where the two peaks are of roughly equal intensity and separated by 2 Da.

When a peptide is labeled with Ethyl bromoacetate, this entire isotopic signature is shifted. The unlabeled peptide will show its characteristic ⁷⁹Br/⁸¹Br doublet, and the heavy-labeled peptide will show an identical doublet pattern, but shifted higher by ~2.0067 Da due to the ¹³C₂ label. This produces a distinctive pattern of four peaks in the MS1 spectrum, providing a clear and unambiguous signature for quantification.

Section 2: The Labeling Mechanism - Cysteine Alkylation

The utility of Ethyl bromoacetate as a labeling reagent stems from its reactivity as an alkylating agent.[6] In the context of proteomics, its primary target is the highly nucleophilic thiol group (-SH) of cysteine residues.[4]

The reduction and alkylation of cysteine residues is a standard and crucial step in nearly all proteomics workflows to prevent the formation of disulfide bonds and ensure proteins are fully denatured for efficient enzymatic digestion.[9][10] Using "light" (unlabeled) and "heavy" (¹³C₂-labeled) versions of an alkylating agent like Ethyl bromoacetate allows this essential step to double as the quantitative labeling strategy.

The reaction is a straightforward bimolecular nucleophilic substitution (Sₙ2), where the cysteine thiol acts as the nucleophile, attacking the carbon atom bonded to bromine and displacing the bromide ion. This forms a stable thioether bond, covalently attaching the ethyl acetate group to the cysteine side chain.

Sources

- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. UWPR [proteomicsresource.washington.edu]

- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. isotope.com [isotope.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to isotopic labeling with Ethyl bromoacetate-13C2 for proteomics.

An In-Depth Technical Guide to Isotopic Labeling with Ethyl bromoacetate-¹³C₂ for Quantitative Proteomics

Authored by: Gemini, Senior Application Scientist

Introduction: Precision in Quantitative Proteomics through Cysteine Alkylation

In the landscape of quantitative proteomics, the ability to accurately discern and quantify changes in protein abundance is paramount. Mass spectrometry-based approaches have become the bedrock of this field, with stable isotope labeling emerging as a robust strategy to enhance precision and minimize experimental variability.[1] Chemical labeling methods, in particular, offer the versatility to be applied to a wide array of biological samples, from cell cultures to tissues and biofluids.[2]

This guide delves into a specific, powerful chemical labeling technique: the use of Ethyl bromoacetate-¹³C₂ for the targeted alkylation of cysteine residues. Standard proteomics workflows almost invariably include the reduction and alkylation of cysteines.[3] This crucial step prevents the re-formation of disulfide bonds, ensuring proteins are amenable to enzymatic digestion and that the resulting peptides can be accurately identified and quantified by mass spectrometry.[4] By employing a ¹³C-labeled version of an alkylating agent, we introduce a known mass difference between two sample states (e.g., control vs. treated), enabling precise relative quantification at the peptide level.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not just a protocol, but the underlying chemical principles, field-proven insights, and a self-validating workflow for the successful application of Ethyl bromoacetate-¹³C₂ in quantitative proteomics.

The Chemistry of Cysteine Alkylation with Ethyl Bromoacetate

The foundation of this technique lies in the nucleophilic character of the cysteine thiol group (-SH).[4] Ethyl bromoacetate, a member of the haloacetamide family of alkylating agents, serves as an electrophile.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the sulfur atom of a reduced cysteine residue attacks the carbon atom bearing the bromine. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

The use of Ethyl bromoacetate-¹³C₂ introduces two heavy carbon isotopes into the ethyl acetate moiety of the reagent. When this "heavy" reagent reacts with a cysteine residue, it forms a carboxymethylcysteine adduct that is precisely 2 Daltons (Da) heavier than the adduct formed by its unlabeled ("light") counterpart. This mass difference is readily detectable by high-resolution mass spectrometry, allowing for the differentiation and relative quantification of peptides from two distinct samples that have been differentially labeled.

Caption: Covalent modification of a cysteine residue with Ethyl bromoacetate-¹³C₂.

Experimental Design: A Self-Validating System

A robust quantitative proteomics experiment relies on minimizing variability at every stage. The beauty of chemical isotopic labeling lies in the ability to combine differentially labeled samples early in the workflow. This co-processing ensures that any subsequent sample handling, fractionation, and analysis affects both samples equally, thus preserving the true biological ratio.

The following workflow is designed for a duplex experiment comparing a "Control" (light) and "Test" (heavy) sample.

Caption: Duplex quantitative proteomics workflow using differential alkylation.

Key Experimental Considerations

-

Reduction is Non-Negotiable: For alkylation to be effective, the disulfide bonds within and between proteins must be fully reduced to free thiols. Incomplete reduction will lead to under-labeling and inaccurate quantification. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are common and effective reducing agents.[3]

-

Optimizing Alkylation Conditions: The efficiency of the alkylation reaction is influenced by several factors:[4]

-

pH: The reaction is most efficient at a slightly alkaline pH (around 8-9), which favors the formation of the more nucleophilic thiolate anion (S⁻).

-

Temperature and Time: The reaction is typically carried out at room temperature for 30-60 minutes.[2] It is crucial to perform this step in the dark, as haloacetamides can be light-sensitive.

-

Reagent Concentration: A molar excess of the alkylating agent over the reducing agent is necessary to ensure complete capping of all available thiols. A common starting point is a concentration of ~15-20 mM.

-

-

Quenching the Reaction: After the desired incubation time, any unreacted Ethyl bromoacetate must be neutralized or "quenched." This is a critical step to prevent non-specific alkylation of other amino acid residues (a known side reaction of haloacetamides) during subsequent lengthy steps like enzymatic digestion.[3][5] Quenching is typically achieved by adding a thiol-containing reagent, such as DTT or cysteine, to consume the excess alkylating agent.[6]

Detailed Experimental Protocol: In-Solution Alkylation

This protocol is a guideline for the differential labeling of two protein samples, each containing up to 100 µg of total protein.

Materials:

-

Urea, 8M in 100 mM Tris-HCl, pH 8.5

-

Dithiothreitol (DTT), 500 mM stock in water

-

Ethyl bromoacetate (unlabeled), 500 mM stock in acetonitrile

-

Ethyl bromoacetate-¹³C₂, 500 mM stock in acetonitrile

-

L-Cysteine, 500 mM stock in water

-

Sequencing-grade modified Trypsin

-

100 mM Ammonium Bicarbonate (AmBic)

-

Formic Acid (FA)

-

Solid Phase Extraction (SPE) C18 columns

Procedure:

-

Protein Solubilization and Reduction:

-

To each protein pellet (Control and Test), add 100 µL of 8M Urea in 100 mM Tris-HCl, pH 8.5. Ensure complete solubilization.

-

Add 2 µL of 500 mM DTT to each sample to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour with gentle shaking.

-